2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol
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Overview
Description
2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol is a chemical compound that features a triazole ring, an aniline group, and a benzenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)aniline with a suitable benzylating agent under basic conditions. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol can undergo various chemical reactions, including:
Oxidation: The benzenol moiety can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology: It has applications in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used as a building block for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This can result in the disruption of cellular processes and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the benzenol moiety.
(E)-2-(4-(1H-1,2,4-triazol-1-yl)styryl)-4-(alkyl/arylmethyleneoxy)quinazoline: Contains a triazole ring and aniline group but has a different core structure.
Uniqueness
2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol is unique due to the presence of both the triazole ring and the benzenol moiety, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[4-(1,2,4-triazol-1-yl)anilino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-15-4-2-1-3-12(15)9-17-13-5-7-14(8-6-13)19-11-16-10-18-19/h1-8,10-11,17,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQIUIGWJOIATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)N3C=NC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763126-18-7 |
Source
|
Record name | 2-((4-(1H-1,2,4-TRIAZOL-1-YL)ANILINO)METHYL)PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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